3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a cyclobutane ring with an Fmoc-protected amino group at the 3-position and a carboxylic acid group at the 1-position. Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPKLDMKLANJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932610-83-7, 1935557-50-8, 1993278-82-2 | |
| Record name | (1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Under ultraviolet (UV) light (415 nm) in the presence of a photocatalyst (e.g., eosin Y), dehydroamino acids such as 2a react with styrene derivatives to form cyclobutane adducts. The reaction proceeds via a radical mechanism, with the photocatalyst facilitating energy transfer to the olefin. Key parameters include:
- Temperature : 18–25°C
- Solvent : Acetonitrile/water mixtures
- Catalyst loading : 2 mol%
A representative synthesis of the methyl ester precursor (3aa ) achieved an 81% yield with 8:1 diastereoselectivity (d.r.).
Substrate Scope and Limitations
| Substrate Pair | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|
| Dehydroalanine + Styrene | 81 | 8:1 |
| Dehydrovaline + 4-Chlorostyrene | 61 | 4:1 |
| Dehydrolysine + Menthol ester | 47 | 2:2:1:1 |
Challenging substrates, such as peptide-bound dehydroamino acids, required extended reaction times (16–24 h) but still provided moderate yields (47–61%).
Continuous Flow Optimization
To scale production, a continuous flow photoreactor (30 × 3 W LEDs, 6 mL/min flow rate) increased the yield of 3aa from 44% (batch) to 71% while maintaining selectivity. This method is particularly advantageous for large-scale pharmaceutical applications.
Solid-Phase Peptide Synthesis (SPPS) Techniques
The Fmoc-protected amino acid is frequently synthesized as a building block for peptide chains using SPPS protocols.
Coupling and Deprotection Steps
Challenges in Cyclobutane Incorporation
The steric hindrance of the cyclobutane ring necessitates extended coupling times (16 h) for optimal incorporation into peptides. Side reactions, such as epimerization, are mitigated by maintaining pH < 8 and temperatures below 30°C.
Multi-Step Solution-Phase Synthesis
Industrial routes often employ solution-phase strategies for higher purity and easier isolation.
Stepwise Protocol
- Cyclobutane Ring Formation :
- Cyclization of γ-bromo-α-amino acids using potassium tert-butoxide in tetrahydrofuran (THF).
- Fmoc Protection :
- Reaction with (9H-fluoren-9-yl)methyl chloroformate in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).
- Carboxylic Acid Deprotection :
Analytical Validation
| Step | Purity (HPLC) | Yield (%) |
|---|---|---|
| Cyclization | 92 | 68 |
| Fmoc Protection | 98 | 85 |
| Acid Hydrolysis | 95 | 78 |
Nuclear magnetic resonance (NMR) confirmed the 1,1-disubstitution pattern: ¹H NMR (500 MHz, CD₃OD) δ 7.82 (d, J = 7.5 Hz, 2H), 4.45 (s, 2H), 1.95–2.10 (m, 4H, cyclobutane).
Comparative Analysis of Synthetic Methods
| Method | Yield Range (%) | Diastereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Photocatalyzed | 47–81 | 2:1–8:1 | High (flow) | Moderate |
| SPPS | 60–75 | N/A | Medium | High |
| Solution-Phase | 68–85 | N/A | Low | Low |
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Fmoc group can be removed through hydrolysis under basic conditions, yielding the free amino group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and Reduction: The cyclobutane ring can be subjected to oxidation and reduction reactions to modify its chemical properties.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Free amino group and fluorenylmethanol.
Substitution: Various substituted cyclobutane derivatives.
Oxidation: Oxidized cyclobutane derivatives.
Reduction: Reduced cyclobutane derivatives.
Scientific Research Applications
Applications in Organic Synthesis
- Building Block for Peptidomimetics :
- Synthesis of Dipeptides :
- Macrocyclic Structures :
Applications in Drug Design
- Neurotransmitter Mimicry :
- Antiviral and Antineoplastic Activity :
- Fatty Acid Binding Protein Inhibitors :
Case Studies
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. The compound’s molecular targets include the amino groups of amino acids and peptides, and the pathways involved are those related to peptide synthesis and modification.
Comparison with Similar Compounds
Cyclopropane Analogs
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic Acid
- CAS : 885951-77-9
- Molecular Formula: C₁₉H₁₇NO₄
- Molecular Weight : 337.37 g/mol
- Key Difference : Cyclopropane ring (smaller, higher ring strain) replaces cyclobutane.
Cyclopentane Derivatives
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid
Heterocyclic Variants
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
- CAS : 1380327-56-9
- Molecular Formula: C₁₉H₁₇NO₅
- Molecular Weight : 339.34 g/mol
- Key Difference : Oxetane ring (oxygen-containing four-membered ring) replaces cyclobutane.
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid
Substituent-Modified Analogs
3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic Acid
- CAS : 2094186-05-5
- Molecular Formula: C₂₃H₂₅NO₄
- Molecular Weight : 379.45 g/mol
- Key Difference: Cyclopentyl group attached to the amino nitrogen.
(1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic Acid
- CAS : 2101202-54-2
- Molecular Formula: C₂₂H₂₁NO₄
- Molecular Weight : 363.41 g/mol
- Key Difference: Aminomethyl substituent on the cyclobutane ring.
- Impact : Facilitates branching in peptides, enabling complex architectures for targeted therapies .
Structural and Functional Comparison Table
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-Cyclobutane, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential applications in drug development and biological research.
- Chemical Formula : CHNO
- Molecular Weight : 337.38 g/mol
- CAS Number : 1993278-82-2
- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
The biological activity of Fmoc-Cyclobutane is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The Fmoc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amine group, which can then participate in various biochemical reactions.
Biological Activity
Research indicates that Fmoc-Cyclobutane exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For instance, analogs of Fmoc-Cyclobutane have been tested for their ability to inhibit ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis in cancer cells.
-
Antimicrobial Properties :
- Preliminary investigations suggest that Fmoc-Cyclobutane might possess antimicrobial activity against certain bacterial strains. This could be due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
-
Neuroprotective Effects :
- There is emerging evidence that compounds containing the fluorenylmethoxycarbonyl group may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Q & A
Q. Methodological Insight :
- Use 20% piperidine in DMF for Fmoc deprotection.
- Monitor coupling efficiency via Kaiser test or HPLC.
How can researchers optimize the synthesis of this compound for high-yield, high-purity applications?
Advanced Research Question
Synthetic optimization requires addressing steric hindrance from the cyclobutane ring and ensuring regioselective Fmoc protection. Key parameters include:
- Coupling Agents : HOBt/DIC or Oxyma Pure/DIC for efficient amide bond formation .
- Temperature : Reactions at 0–4°C minimize racemization.
- Purification : Reverse-phase HPLC or flash chromatography (C18 columns) to isolate enantiomerically pure product .
Q. Data Analysis :
How do researchers reconcile discrepancies in reported toxicity data for this compound?
Advanced Research Question
Discrepancies arise from incomplete toxicological profiling (e.g., acute vs. chronic exposure) and variability in experimental models. Mitigation strategies:
- In Silico Tools : Use QSAR models to predict LD50 and ecotoxicity .
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate safety thresholds .
Q. Contradiction Resolution :
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : 2–8°C in airtight, light-protected containers to prevent Fmoc group degradation .
- Handling : Use anhydrous solvents (e.g., DCM, DMF) to avoid hydrolysis.
- Safety : Wear nitrile gloves, goggles, and lab coats; ensure fume hood ventilation .
How can the cyclobutane ring’s stereochemistry impact its utility in drug design?
Advanced Research Question
The cyclobutane ring’s planar strain and restricted rotation confer pre-organized conformations, enhancing target binding specificity. For example:
- Enantiomeric Purity : Use chiral HPLC (Chiralpak IA column) to resolve (R)- and (S)-isomers .
- Biological Activity : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., proteases) .
Q. Case Study :
- Cyclobutane-containing peptides show improved metabolic stability compared to linear analogs .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
Q. Advanced Tip :
- X-ray crystallography resolves cyclobutane ring puckering and hydrogen-bonding networks .
How does this compound compare to other Fmoc-protected amino acids in peptide stability studies?
Advanced Research Question
The cyclobutane scaffold reduces conformational flexibility, which can:
- Increase Proteolytic Resistance : Compare half-life in human plasma vs. Fmoc-alanine .
- Alter Solubility : LogP calculations (e.g., ACD/Labs) predict membrane permeability .
Advanced Research Question
- Base Optimization : Replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) for faster, cleaner deprotection .
- Side Reaction Monitoring : Track diketopiperazine formation via LC-MS and adjust reaction time/temperature .
Q. Troubleshooting :
- Add 0.1 M HOBt to suppress aspartimide formation .
How can researchers assess the compound’s stability under varying pH conditions?
Advanced Research Question
Q. Key Finding :
What are the applications of this compound in designing constrained peptide libraries?
Advanced Research Question
The cyclobutane ring enables:
- Conformational Screening : Use NMR-based structural ensembles to map bioactive conformers .
- Targeted Therapeutics : Integrate into cyclic RGD peptides for enhanced αvβ3 integrin binding .
Q. Case Study :
- Cyclobutane-containing peptides show 10-fold higher affinity for GPCRs compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
